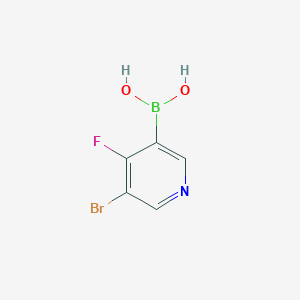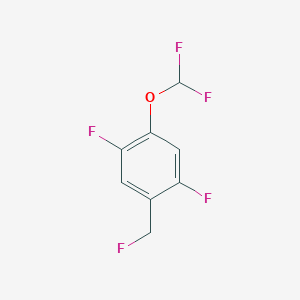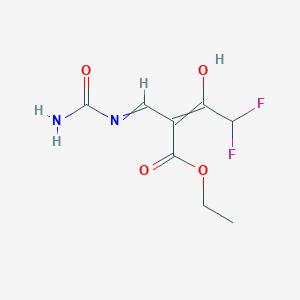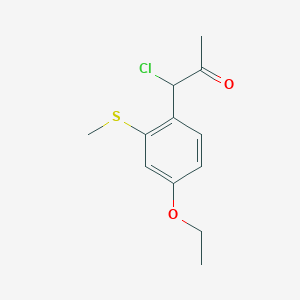
(5-Bromo-4-fluoropyridin-3-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-4-fluoropyridin-3-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with bromine and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (5-Bromo-4-fluoropyridin-3-YL)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general synthetic route includes the reaction of 5-bromo-4-fluoropyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often involve the use of solvents such as toluene or ethanol, and the reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(5-Bromo-4-fluoropyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Cross-Coupling Reactions: This compound is commonly used in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene
Scientific Research Applications
(5-Bromo-4-fluoropyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-4-fluoropyridin-3-YL)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the palladium catalyst during the transmetalation step of the Suzuki–Miyaura reaction . This process facilitates the formation of carbon-carbon bonds, which is essential for the synthesis of complex organic molecules. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the electronic properties of the boronic acid group .
Comparison with Similar Compounds
(5-Bromo-4-fluoropyridin-3-YL)boronic acid can be compared with other similar compounds, such as:
(3-Bromopyridin-5-yl)boronic acid: Similar in structure but lacks the fluorine substituent, which can affect its reactivity and applications.
(4-Fluoropyridin-3-yl)boronic acid:
(5-Bromo-2-fluoropyridin-3-yl)boronic acid: Similar but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C5H4BBrFNO2 |
|---|---|
Molecular Weight |
219.81 g/mol |
IUPAC Name |
(5-bromo-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2,10-11H |
InChI Key |
YJCPRGQSYCVVEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1F)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)

![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)







![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)

